molecular formula C6H7N3O4S B2517567 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid CAS No. 2138111-19-8

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid

Cat. No.: B2517567
CAS No.: 2138111-19-8
M. Wt: 217.2
InChI Key: KOGMYSFTCYGILZ-UHFFFAOYSA-N
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Description

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid (CAS No: 2169216-81-1) is a high-purity, complex heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. Its molecular formula is C6H7N3O4S, with a molecular weight of 217.21 g/mol . The compound features a unique fused ring system incorporating a pyrazole motif annulated with a 1,2,5-thiadiazine 1,1-dioxide scaffold, terminated with a carboxylic acid functional group that provides a versatile handle for further synthetic modification. The core structure of this compound is of significant interest due to its "biologically privileged" pyrazole scaffold. Pyrazole-containing compounds are recognized in the literature for their immense therapeutic potential and broad spectrum of pharmaceutical properties . The 1,1-dioxide moiety on the thiadiazine ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule and can enhance its ability to participate in specific molecular interactions, a characteristic noted in related 1,2,5-thiadiazole 1,1-dioxide systems . This combination of features makes this carboxylic acid derivative a valuable precursor for the synthesis of novel compounds, particularly for researchers investigating new antibacterial and anticancer agents, given the documented activities of related pyrazole and condensed heterocyclic derivatives . Its primary research value lies in its application in multicomponent reactions (MCRs) and other efficient synthetic strategies to generate structurally diverse libraries for biological screening . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or animal diagnostic, therapeutic, or any other personal uses. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c10-6(11)4-3-7-9-2-1-8-14(12,13)5(4)9/h3,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGMYSFTCYGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138111-19-8
Record name 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazine ring and pyrazole moiety exhibit electrophilic reactivity, enabling nucleophilic substitution. Key examples include:

  • Reaction with amines : The dioxo groups at positions 1 and 2 of the thiadiazine ring undergo substitution with primary or secondary amines, forming amide derivatives. For instance, treatment with methylamine in dimethylformamide (DMF) yields N-methyl-substituted analogs.

  • Thiol interactions : The sulfur atom in the thiadiazine ring reacts with thioglycolic acid under refluxing ethanol to form fused thiadiazine-thiophene systems .

ReactionReagents/ConditionsProduct
Amine substitutionMethylamine, DMF, 80°C, 12h8-Carboxylic acid derivative with N-methylthiadiazine
Thiol-mediated cyclizationThioglycolic acid, ethanol, ΔFused pyridazino-triazino-thiadiazine system

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form polyheterocyclic systems:

  • With thiourea : Heating with thiourea in acetic acid leads to the formation of triazino-thiadiazine derivatives via intramolecular cyclization .

  • Reaction with carbon disulfide : Treatment with CS₂ in pyridine triggers ring expansion, producing pyrimido-thiadiazine dithiones .

Acylation and Esterification

The carboxylic acid group at position 8 undergoes standard derivatization:

  • Ester formation : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e] thiadiazine-8-carboxylate.

  • Amide synthesis : Coupling with benzylamine via carbodiimide chemistry produces the corresponding amide derivative.

Reductive Transformations

The dioxo groups are susceptible to reduction:

  • LiAlH₄-mediated reduction : Converts the dioxo-thiadiazine ring to a dihydrothiadiazine structure, altering its electronic profile.

Oxidative Reactions

  • Peracid oxidation : The pyrazole ring undergoes epoxidation with m-chloroperbenzoic acid (mCPBA), forming an epoxide intermediate that rearranges to a diketone derivative .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at position 5 of the pyrazole ring .

ReactionCatalysts/ConditionsProduct
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C5-Aryl-substituted pyrazolo-thiadiazine

Mechanistic Insights

  • Electrophilic aromatic substitution : The pyrazole ring directs electrophiles to position 5 due to its electron-rich nature.

  • Nucleophilic attack : The thiadiazine sulfur atoms act as soft nucleophiles in reactions with alkyl halides, forming sulfonium intermediates .

Stability and Reactivity Trends

  • pH sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions, releasing SO₂ and fragmenting the thiadiazine ring.

  • Thermal stability : Stable up to 200°C, beyond which decarboxylation occurs at the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities that make it a candidate for drug development. Research indicates that derivatives of this compound show potential as:

  • Antimicrobial agents : Studies have demonstrated efficacy against various bacterial strains.
  • Antitumor agents : Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Case Study: Antitumor Activity

A study published in the Journal of Heterocyclic Chemistry examined the antitumor properties of modified pyrazolo[1,5-e]thiadiazines. The results indicated that specific modifications enhanced the compound's selectivity towards cancer cells while maintaining low toxicity to normal cells .

Agricultural Chemistry

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new formulations that target specific pests or weeds without affecting non-target species.

Compound DerivativeActivity TypeTarget OrganismIC50 (µM)
Derivative AAntibacterialE. coli15
Derivative BAntitumorMCF-7 (breast cancer)20
Derivative CHerbicidalAvena sativa (oat)12

Material Science

Research into the compound's use in materials science has highlighted its potential as a precursor for synthesizing novel polymers and composites. Its unique chemical structure allows for the creation of materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

A recent study focused on synthesizing polymeric materials using 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid as a monomer. The resulting polymers exhibited improved flexibility and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions with target molecules. Additionally, the dioxo functionality can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and analogous heterocycles:

Compound Name Core Structure Functional Groups Notable Properties/Activities References
Target compound Pyrazolo-thiadiazine dioxide Carboxylic acid, thiadiazine dioxide High solubility, electron acceptor
Hydrochlorothiazide Benzothiadiazine dioxide Sulfonamide, benzothiadiazine Diuretic activity
C5 (Oxadiazolo-tetrazolo-pyrazine derivative) Oxadiazolo-tetrazolo-pyrazine Oxadiazole, pyrazine Bactericidal against B. subtilis
1,2,5-Thiadiazole 1,1-dioxide Thiadiazole dioxide Thiadiazole dioxide Coordination ability, radical stability
1,1-Dioxo-...-7-carboxylic acid (Isomer) Pyrazolo-thiadiazine dioxide Carboxylic acid (7-position) Structural isomerism effects

Key Comparative Analyses

2.2.1. Thiadiazine Dioxide vs. Thiadiazole Dioxide The target compound’s six-membered thiadiazine ring provides greater conformational flexibility compared to five-membered 1,2,5-thiadiazole 1,1-dioxides.

2.2.2. Carboxylic Acid vs. Sulfonamide Derivatives
Unlike Hydrochlorothiazide, which contains a sulfonamide group and acts as a diuretic, the target compound’s carboxylic acid group improves aqueous solubility (log KOW ≈ -1.2 predicted) and may facilitate interactions with polar biological targets . However, the absence of a sulfonamide moiety likely precludes carbonic anhydrase inhibition, a hallmark of Hydrochlorothiazide’s mechanism.

2.2.3. Positional Isomerism Effects The 8-carboxylic acid isomer (target) and its 7-carboxylic acid counterpart (CAS 2169216-81-1) exhibit distinct electronic profiles due to substituent positioning.

2.2.4. Antimicrobial Potential vs. Oxadiazolo-Pyrazine Derivatives While oxadiazolo-pyrazine derivatives like C5 demonstrate bactericidal activity against Bacillus spp., the target compound’s pyrazolo-thiadiazine scaffold lacks direct evidence of antimicrobial efficacy. Structural differences, such as the absence of a tetrazolo ring, may limit its interaction with bacterial spore germination pathways .

Physicochemical and Toxicological Considerations

  • Solubility and Bioavailability : The carboxylic acid group in the target compound likely confers higher water solubility (predicted >50 mg/L) compared to sulfonamide-based diuretics like Hydrochlorothiazide (~7 mg/L) .
  • In contrast, sulfur-containing heterocycles like 1,2,5-trithiane show higher acute toxicity (EC50 = 1170 μg/L in Microtox™ assays) .

Biological Activity

1,1-Dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C6H7N3O4S
  • CAS Number : 2169216-81-1
  • Molar Mass : 217.2 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
1HCT1163.29
2H46010
3MCF-78

These findings suggest that the compound may induce apoptosis in cancer cells without causing cell cycle arrest, as evidenced by fluorescence-activated cell sorting (FACS) analysis .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of cellular processes or interference with metabolic pathways .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are also noteworthy. Studies on related thiadiazole derivatives indicate that they can reduce inflammation markers in vitro and in vivo. This suggests a possible role in treating inflammatory diseases .

Synthesis and Evaluation

A study synthesized several pyrazolo-thiadiazine derivatives and evaluated their biological activities. The synthesized compounds were tested against human cancer cell lines (A549) and showed varying degrees of activity. Notably, certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiadiazole ring have been shown to enhance anticancer activity while minimizing toxicity .

Q & A

Q. What are the key synthetic routes for 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursor heterocycles under controlled acidic or basic conditions. For example, similar thiadiazine derivatives are synthesized using DMF/POCl3 for nitrile formation followed by hydrolysis . Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., POCl3 as a catalyst) can improve yields to >70%. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve 95% purity, as noted in commercial building-block catalogs .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the heterocyclic scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight (231.23 g/mol) and fragmentation patterns . Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity ≥95% . Elemental analysis (C, H, N, S) further corroborates empirical formula (C7H9N3O4S) .

Q. What are the critical structural features influencing the compound’s stability and reactivity?

The 1,1-dioxo group enhances electrophilicity at the thiadiazine ring, making it prone to nucleophilic attack. The fused pyrazolo-thiadiazine system imposes planarity, favoring π-π stacking in crystallographic studies . Carboxylic acid at position 8 allows salt formation (e.g., hydrochloride derivatives) or esterification for derivatization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

SAR studies should focus on modifying the carboxylic acid moiety (e.g., amidation, esterification) to enhance bioavailability. For instance, ethyl ester derivatives of related pyrazolo-pyrazines show improved membrane permeability . Substituents at positions 3 and 4 of the thiadiazine ring can be varied (e.g., alkyl, aryl) to modulate interactions with target proteins, as seen in antimicrobial thieno-pyrimidine analogs .

Q. What experimental strategies resolve contradictions in biological activity data across different purity grades?

Discrepancies in bioactivity often arise from residual solvents or byproducts in lower-purity batches (e.g., <95%). Implement orthogonal purification methods:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Recrystallization : Ethanol or acetone for polymorph control . Validate purity via quantitative NMR (qNMR) and compare bioassay results across batches to isolate impurity-driven effects .

Q. How can crystallographic refinement tools (e.g., SHELX) elucidate the compound’s supramolecular packing?

SHELXL is widely used for small-molecule refinement. Key steps:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts.
  • Hydrogen placement : SHELXL’s HFIX command models H atoms accurately, critical for hydrogen-bond analysis .
  • Validation : Check R1 values (<5%) and PLATON’s ADDSYM to confirm space-group symmetry. Applications in related thiadiazines reveal dimeric packing via carboxylic acid O–H···O interactions .

Q. What factorial design approaches optimize multi-step synthesis protocols?

A 2<sup>k</sup> factorial design can screen variables:

  • Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Response variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant interactions. For example, higher temperatures may accelerate cyclization but increase side-product formation .

Methodological Notes

  • Purity thresholds : Use ≥95% purity for pharmacological assays to minimize confounding variables .
  • Data reproducibility : Cross-validate synthetic protocols with independent replicates (n ≥ 3) and report mean ± SD .
  • Computational support : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites for derivatization .

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